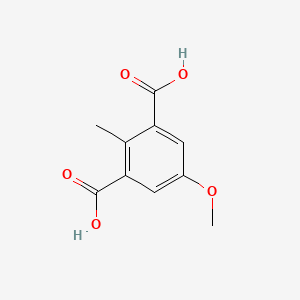

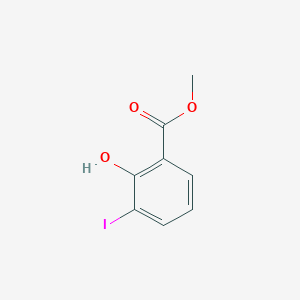

5-Methoxy-2-methyl-isophthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-2-methyl-isophthalic acid is a humic acid degradation product found in soil . It is also used in the synthesis of mesophases formed by several homologs of achiral seven-ring bent-core compounds . It has been used in the synthesis of coordination polymers .

Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-methyl-isophthalic acid is C10H10O5 . Its molecular weight is 210.18 g/mol . The IUPAC name is 5-methoxy-2-methylbenzene-1,3-dicarboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-methyl-isophthalic acid include a molecular weight of 210.18 g/mol , a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 3, and a Topological Polar Surface Area of 83.8 Ų .科学的研究の応用

Coordination Polymers and Metal-Organic Frameworks (MOFs)

5-Methoxy-2-methyl-isophthalic acid serves as a ligand in the synthesis of coordination polymers and MOFs. These structures are of great interest due to their potential applications in gas storage, separation, and catalysis. The ability to tailor the properties of these materials by adjusting their structure allows for the development of systems with specific functions, such as targeted gas delivery systems for medical applications .

Medicinal Gas Delivery

The compound’s derivatives have been explored for their ability to store and release medicinal gases like nitric oxide (NO). NO plays a crucial role in various biological processes, including wound healing and thrombosis prevention. The controlled release of NO from coordination polymers can lead to targeted therapeutic applications without systemic exposure .

Catalysis

5-Methoxy-2-methyl-isophthalic acid-based coordination polymers have shown promise in catalytic applications. They can be designed to facilitate specific chemical reactions, which is valuable in industrial processes and environmental applications .

Magnetic Materials

The magnetic properties of coordination polymers derived from 5-Methoxy-2-methyl-isophthalic acid are being researched. These materials could be used in data storage, sensors, and quantum computing due to their unique magnetic interactions .

Pro-Drugs in Cancer Therapy

Ring-substituted derivatives of 5-Methoxy-2-methyl-isophthalic acid have attracted attention as potential pro-drugs in cancer therapy. Their binding to human serum albumin and subsequent targeted delivery to cancer cells make them promising candidates for drug development .

Synthesis of Organic Compounds

This compound is employed in the synthesis of various organic molecules, including indolylquinoxalines and alkylindoles. These compounds have applications in pharmaceuticals and organic electronics .

Gas Storage and Separation

Due to its structural properties, 5-Methoxy-2-methyl-isophthalic acid can be used to create materials that efficiently store and separate gases. This is particularly relevant for energy storage applications and environmental control systems .

Flexible Frameworks

The compound’s derivatives are used to create flexible frameworks in coordination polymers. These frameworks can respond to external stimuli, making them useful in smart materials and sensors .

作用機序

Target of Action

It has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions in these structures.

Mode of Action

It’s known to participate in the formation of coordination polymers . In these structures, the compound likely interacts with metal ions, contributing to the overall architecture of the polymer.

Result of Action

Its role in the formation of coordination polymers suggests it may influence the properties of these materials .

Action Environment

The action of 5-Methoxy-2-methyl-isophthalic acid can be influenced by environmental factors such as the presence of metal ions and the type of solvent used . These factors can affect the formation of coordination polymers and potentially other interactions involving this compound.

特性

IUPAC Name |

5-methoxy-2-methylbenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPBTRNTNOINKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(=O)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-isophthalic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)